3-[(2-Ethylbutanoyl)amino]benzoic acid
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Description
“3-[(2-Ethylbutanoyl)amino]benzoic acid” is a chemical compound with the CAS Number: 915923-97-6 . It has a molecular weight of 235.28 . The IUPAC name for this compound is 3-[(2-ethylbutanoyl)amino]benzoic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-[(2-Ethylbutanoyl)amino]benzoic acid” is 1S/C13H17NO3/c1-3-9(4-2)12(15)14-11-7-5-6-10(8-11)13(16)17/h5-9H,3-4H2,1-2H3,(H,14,15)(H,16,17) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-[(2-Ethylbutanoyl)amino]benzoic acid” is a solid at room temperature . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume are not available in the sources I found .Scientific Research Applications
Antimicrobial Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : 2-amino benzoic acid derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram positive, Gram negative bacterial and fungal strains .
- Methods of Application : The synthesis of these compounds involves chemical reactions, and their antimicrobial activity is evaluated using standard microbiological techniques .
- Results or Outcomes : The synthesized compounds were found to be bacteriostatic and fungistatic in action .
Biosynthesis and Biological Properties
- Scientific Field : Phytochemistry
- Summary of Application : Hydroxybenzoic and hydroxycinnamic acids, which are simple phenolic acids, have high commercial value due to their antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities .
- Methods of Application : The biosynthesis of simple phenolic acids derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways .
- Results or Outcomes : The findings support the application of simple phenolic acids in the cosmetic, food, pharmaceutical, and health industries .
Synthesis of Novel Organic Luminescent Materials and Plant Growth Regulators
- Scientific Field : Organic Chemistry
- Summary of Application : MABA, an essential pharmaceutical intermediate, also finds significant applications in the synthesis of novel organic luminescent materials and plant growth regulators .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not specified in the source .
Organic Compound
- Scientific Field : Organic Chemistry
- Summary of Application : 3-Aminobenzoic acid (also known as meta-aminobenzoic acid or MABA) is an organic compound with the molecular formula H2NC6H4CO2H .
- Methods of Application : It is a white solid, although commercial samples are often colored. It is only slightly soluble in water. It is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .
- Results or Outcomes : The outcomes of these applications are not specified in the source .
Acidity of Substituted Benzoic Acids
- Scientific Field : Physical Chemistry
- Summary of Application : The acidity of substituted benzoic acids can be influenced by electron-withdrawing groups .
- Methods of Application : The conjugate base of benzoic acid is stabilized by electron-withdrawing groups. This makes the acid more acidic .
- Results or Outcomes : Electron-withdrawing groups activate the benzene ring to electrophilic attack and make benzoic acids less acidic .
Use in the Synthesis of Dyes
- Scientific Field : Organic Chemistry
- Summary of Application : Aminobenzoic acids, such as 3-Aminobenzoic acid (also known as meta-aminobenzoic acid or MABA), are often used in the synthesis of dyes .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not specified in the source .
Use in the Synthesis of Pharmaceuticals
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : Aminobenzoic acids are also used in the synthesis of pharmaceuticals .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not specified in the source .
properties
IUPAC Name |
3-(2-ethylbutanoylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-9(4-2)12(15)14-11-7-5-6-10(8-11)13(16)17/h5-9H,3-4H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROVTCQGMDLCEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406486 |
Source
|
Record name | 3-(2-ethylbutanoylamino)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Ethylbutanoyl)amino]benzoic acid | |
CAS RN |
915923-97-6 |
Source
|
Record name | 3-(2-ethylbutanoylamino)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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